molecular formula C16H9N3O2 B13733732 3-(5-Nitropyridin-2-ylethynyl)-quinoline

3-(5-Nitropyridin-2-ylethynyl)-quinoline

Cat. No.: B13733732
M. Wt: 275.26 g/mol
InChI Key: OWARBRBCILHJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Nitropyridin-2-ylethynyl)-quinoline is a synthetic hybrid compound designed for advanced research applications, merging the distinct pharmacological profiles of quinoline and nitropyridine scaffolds. Quinoline derivatives are extensively investigated for their diverse biological activities, serving as key structural motifs in the development of therapeutic agents with anticancer, antimicrobial, and antimalarial properties . The nitropyridine moiety, particularly at the 5-position, is a versatile synthetic intermediate that can be readily transformed into other functional groups, such as amines, facilitating further structure-activity relationship (SAR) studies and the development of potent bioactive molecules . The ethynyl linker in its structure provides rigidity and conformational restraint, which can be utilized to optimize binding affinity and selectivity toward biological targets. This compound is expected to be of significant interest in medicinal chemistry for the design of novel enzyme inhibitors, in materials science as a potential building block for organic electronic materials, and in chemical biology as a probe. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

3-[2-(5-nitropyridin-2-yl)ethynyl]quinoline

InChI

InChI=1S/C16H9N3O2/c20-19(21)15-8-7-14(17-11-15)6-5-12-9-13-3-1-2-4-16(13)18-10-12/h1-4,7-11H

InChI Key

OWARBRBCILHJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#CC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-nitropyridine

A key intermediate for the target compound is 2-chloro-5-nitropyridine , which can be prepared with high yield and purity through a multi-step process involving:

  • Condensation of 2-halogenated acrylate (ethyl 2-chloroacrylate or methyl 2-bromoacrylate) with nitromethane under organic base catalysis (e.g., DBU or DBN).
  • Cyclization to form 2-hydroxy-5-nitropyridine using triethyl orthoformate and Lewis acid catalysts such as cuprous chloride or zinc chloride.
  • Chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride to yield 2-chloro-5-nitropyridine.

Key reaction conditions and yields from patent CN109456257B :

Step Reagents & Conditions Yield (%) Purity (%) Notes
Condensation & cyclization Ethyl 2-chloroacrylate, nitromethane, DBN, triethyl orthoformate, CuCl, 60-100°C, 4-6 h ~89-91 ~99.7 One-pot reaction
Chlorination 2-hydroxy-5-nitropyridine, POCl3, PCl5, 60°C, 16 h 89.5 99.5 Post-treatment by extraction and recrystallization

The final product is a yellow needle-shaped solid with melting point 109-111°C and high purity confirmed by NMR and chromatographic analysis.

Functionalization of Quinoline Core

Preparation of 3-Bromoquinoline Derivatives

The quinoline scaffold is typically functionalized at the 3-position with a bromo substituent to enable subsequent coupling reactions. For example, 6-bromoquinoline-4-carbaldehyde can be synthesized via bromination and oxidation steps, followed by purification through column chromatography.

Coupling to Form this compound

Sonogashira Cross-Coupling Reaction

The key step in synthesizing This compound is the palladium-catalyzed Sonogashira coupling between a 3-bromoquinoline derivative and a terminal alkyne derived from 5-nitropyridin-2-ylacetylene.

Typical conditions include:

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2), 3 mol%
  • Base: Triethylamine or other suitable amine base
  • Solvent: Acetonitrile or methanol/acetonitrile mixtures
  • Temperature: Ambient to 80°C
  • Reaction time: Several hours to overnight under inert atmosphere

Following the coupling, purification is achieved by column chromatography or recrystallization to isolate the target compound with high purity.

Representative Experimental Procedure Extracted from Literature

Step Reagents & Conditions Outcome
Preparation of 2-chloro-5-nitropyridine 2-hydroxy-5-nitropyridine (50 g), POCl3 (380 g), PCl5 (110 g), 60°C, 16 h, followed by workup with ethyl acetate and drying Yellow needle-shaped solid, 89.5% yield, 99.5% purity
Sonogashira coupling 3-bromoquinoline derivative (0.5 mol), 5-nitropyridin-2-ylacetylene, (Ph3P)2PdCl2 (3 mol%), Et3N, CH3CN, 75°C, 19 h 88% yield of this compound

Analytical Data Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra confirm the presence of characteristic aromatic protons of quinoline and nitropyridine rings, as well as the ethynyl linker signals. For example, signals at δ 9.25 (d, 1H), 8.47 (dd, 1H), and 7.57 (d, 1H) correspond to the nitropyridine protons in the intermediate 2-chloro-5-nitropyridine.

  • Mass Spectrometry (MS):
    Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) confirm the molecular weight and formula of intermediates and the final product.

  • Melting Point:
    The melting point of 2-chloro-5-nitropyridine is consistently reported as 109-111°C, indicating high purity.

Summary Table of Preparation Methods

Compound Key Reagents & Conditions Yield (%) Purity (%) Reference
2-Hydroxy-5-nitropyridine Nitromethane, ethyl 2-chloroacrylate, DBN, triethyl orthoformate, CuCl, 60-100°C 86-91 ~99.7
2-Chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine, POCl3, PCl5, 60°C, 16 h 89.5 99.5
This compound 3-Bromoquinoline derivative, 5-nitropyridin-2-ylacetylene, (Ph3P)2PdCl2, Et3N, CH3CN, 75°C, 19 h 88 Not specified

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-ylethynyl)-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiviral Properties
Research indicates that quinoline derivatives, including 3-(5-Nitropyridin-2-ylethynyl)-quinoline, exhibit promising antiviral activities. Specifically, studies have shown that certain quinoline compounds can inhibit the activity of host kinases, such as AAK1 and GAK, which are crucial for the replication of viruses like Dengue virus. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against viral infections in human primary cells .

Anticancer Activity
Quinoline derivatives have been reported to possess anticancer properties by modulating receptor kinases involved in angiogenesis and cellular proliferation. For instance, compounds that target VEGFR (Vascular Endothelial Growth Factor Receptor) pathways are being investigated for their potential in treating various cancers, including breast and lung cancer. The ability of this compound to inhibit these pathways could make it a candidate for further development in cancer therapeutics .

Synthetic Applications

Organic Synthesis
The compound plays a role in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other heterocyclic compounds. The use of quinoline derivatives in synthetic organic chemistry has been well-documented, highlighting their versatility and importance in developing new materials .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
this compound has potential applications in the field of optoelectronics, particularly in organic light-emitting diodes. Its ability to act as a ligand in phosphorescent complexes enhances the efficiency and performance of OLEDs. Research into the photophysical properties of quinoline derivatives suggests that they can be tailored for specific electronic applications .

Agrochemical Applications

Pesticides and Herbicides
The biological activity of quinoline derivatives extends to agrochemicals, where they are explored as potential pesticides and herbicides. Their effectiveness against various pathogens makes them suitable candidates for developing environmentally friendly agricultural chemicals .

Table 1: Summary of Biological Activities of Quinoline Derivatives

Activity TypeExample CompoundsEfficacyReference
AntiviralAAK1/GAK inhibitorsPotent
AnticancerVEGFR modulatorsEffective
AntimicrobialVarious quinolinesBroad-spectrum
AgrochemicalPesticide formulationsEffective

Table 2: Synthesis Methods for Quinoline Derivatives

MethodDescriptionReference
CyclizationFormation through cyclization reactions
FunctionalizationModifications to enhance biological activity
Ligand formationUsed in OLED phosphorescent complexes

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-ylethynyl)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins, affecting their function .

Comparison with Similar Compounds

Substituent Linkage and Geometry

  • 3-(Phenylethynyl)quinoline (): Replacing the nitropyridine group with a phenyl moiety reduces electron-withdrawing effects. The ethynyl linker maintains conjugation, but the absence of nitro limits redox activity and radical formation observed in strained bis-anthraquinones .
  • 3-[(3-Chloro-5-nitropyridin-2-yl)oxy]quinoline (): Here, a nitro group is present, but the linkage is via an oxygen atom instead of ethynyl.
  • 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (): The trifluoromethylphenyl substituent introduces steric bulk and strong electron-withdrawing effects (via CF₃), differing from the nitro group’s resonance-driven electron withdrawal. This impacts lipophilicity (higher logP with CF₃) and metabolic stability .

Electronic Effects of Substituents

  • Nitro vs. Methoxy/Amino Groups: The nitro group in 3-(5-nitropyridin-2-ylethynyl)-quinoline enhances electron deficiency, favoring charge-transfer interactions. In contrast, methoxy or amino substituents (e.g., in ) donate electrons, increasing quinoline’s basicity and altering redox behavior .
  • Heterocyclic Substituents: Compounds like 3-[2-tert-butyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]quinoline () incorporate additional heterocycles, enabling hydrogen bonding and π-stacking. The nitropyridine group, however, prioritizes electrostatic interactions .

Physicochemical Properties

  • Lipophilicity: The nitro group increases logP compared to amino substituents () but less than CF₃ (). Measured logP values for similar compounds range from 2.5 (amino derivatives) to 5.7 (CF₃ analogs) .
  • Stability :
    Ethynyl linkages enhance thermal stability but may introduce photodegradation risks due to conjugation with nitro groups.

Comparative Data Table

Compound Name Substituent Position Substituent Type logP Key Biological Activity Synthesis Method Reference
This compound 3 Nitropyridine (ethynyl) ~3.8 Antibacterial, charge transfer Sonogashira coupling
3-(Phenylethynyl)quinoline 3 Phenyl (ethynyl) ~2.9 Radical stabilization Diels-Alder cycloaddition
3-[(3-Chloro-5-nitropyridin-2-yl)oxy]quinoline 3 Nitropyridine (oxy) ~3.2 DHFR inhibition Nucleophilic substitution
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline 3 CF₃-phenyl 5.7 Anticancer (steric effects) Suzuki coupling

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for preparing 3-(5-Nitropyridin-2-ylethynyl)-quinoline with high yield and purity?

Methodological Answer :

  • Multi-step synthesis : Begin with Sonogashira coupling between 5-nitropyridine-2-alkyne and halogenated quinoline precursors. Use Pd/Cu catalysts under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
  • Critical parameters : Optimize temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to suppress nitro group reduction or alkyne polymerization .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the target compound (>95% purity) .

Q. Q2: What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer :

  • NMR analysis : Use ¹H/¹³C NMR to confirm regiochemistry of the ethynyl linkage and nitro group orientation. Compare chemical shifts with DFT-calculated spectra for validation .
  • X-ray crystallography : Solve crystal structures using SHELXL (for small molecules) to resolve bond lengths and angles, particularly the planarity of the quinoline-nitropyridine system .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns, ensuring no degradation during analysis .

Intermediate Research Questions

Q. Q3: How can researchers assess the compound’s stability under varying pH and temperature conditions for in vitro assays?

Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm, tracking nitro group reduction or ethynyl bond cleavage .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the nitro group under acidic conditions) .

Q. Q4: What strategies mitigate solubility limitations of this compound in aqueous biological media?

Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without inducing cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve bioavailability and controlled release in cell-based assays .

Advanced Research Questions

Q. Q5: How can contradictory bioactivity data (e.g., varying IC₅₀ values across cancer cell lines) be systematically resolved?

Methodological Answer :

  • Mechanistic profiling : Perform kinase inhibition assays (e.g., c-Met or EGFR targets) to correlate activity with structural features. Use siRNA knockdown to validate target specificity .
  • Statistical meta-analysis : Aggregate data from multiple studies (e.g., NCI-60 panel) and apply multivariate regression to identify confounding variables (e.g., cell line mutational status) .
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified nitro or ethynyl groups to isolate contributions to potency (Table 1) .

Q. Table 1: SAR of this compound Derivatives

DerivativeModificationIC₅₀ (μM, HeLa)Target Selectivity
ParentNone1.2Broad kinase
D1Nitro → Cyano3.8Reduced
D2Ethynyl → Methyl>10Lost

Q. Q6: What experimental and computational approaches elucidate the compound’s interaction with multi-drug resistance (MDR) proteins?

Methodological Answer :

  • P-gp efflux assays : Use calcein-AM fluorescence in MDCK-MDR1 cells to quantify P-glycoprotein inhibition. Compare intracellular accumulation with/without verapamil (P-gp inhibitor) .
  • Molecular docking : Simulate binding poses in P-gp’s transmembrane domains using AutoDock Vina. Prioritize residues F978 and Q725 for mutagenesis studies .
  • Resistance reversal assays : Co-administer the compound with doxorubicin in resistant cancer lines (e.g., MCF-7/ADR) to assess synergy via Chou-Talalay combination indices .

Q. Q7: How can researchers design experiments to distinguish between DNA intercalation and enzyme inhibition as primary mechanisms of action?

Methodological Answer :

  • DNA melting studies : Measure ΔTₘ (melting temperature) via UV-Vis upon compound addition. A significant ΔTₘ (>5°C) suggests intercalation .
  • Topoisomerase inhibition assays : Use agarose gel electrophoresis to visualize DNA relaxation (Topo I) or decatenation (Topo IIα). Compare with known inhibitors (e.g., camptothecin) .
  • Fluorescent probes : Employ ethidium bromide displacement assays (fluorescence quenching) to quantify DNA-binding affinity (Kd values) .

Data Analysis and Reproducibility

Q. Q8: What statistical frameworks address batch-to-batch variability in biological assays involving this compound?

Methodological Answer :

  • Design of experiments (DoE) : Use factorial designs to test interactions between synthesis batches, cell passage numbers, and assay protocols. Apply ANOVA to isolate variance sources .
  • Standardization : Include internal controls (e.g., staurosporine for cytotoxicity) in each assay plate to normalize inter-experimental variability .

Q. Q9: How should conflicting crystallographic data (e.g., polymorphic forms) be resolved in structure-based drug design?

Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .
  • Free energy calculations : Use molecular dynamics (MD) simulations to assess thermodynamic stability of polymorphs under physiological conditions .

Advanced Method Integration

Q. Q10: What hybrid methodologies combine computational modeling and high-throughput screening to optimize this compound’s pharmacokinetic profile?

Methodological Answer :

  • In silico ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable logP (2–3), moderate solubility (>50 μM), and low CYP3A4 inhibition .
  • Microsomal stability assays : Incubate top candidates with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Correlate with in silico metabolic site predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.